molecular formula C14H10ClFO B3023712 4-Chloro-3'-fluoro-4'-methylbenzophenone CAS No. 951886-21-8

4-Chloro-3'-fluoro-4'-methylbenzophenone

Cat. No.: B3023712
CAS No.: 951886-21-8
M. Wt: 248.68 g/mol
InChI Key: XSIVZXLALDIFMI-UHFFFAOYSA-N
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Description

4-Chloro-3’-fluoro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10ClFO. It is a widely used compound that has significant importance in various fields of research and industry

Safety and Hazards

While specific safety and hazard information for 4-Chloro-3’-fluoro-4’-methylbenzophenone is not available, benzophenones are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may form combustible dust concentrations in air and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 4-Chloro-3’-fluoro-4’-methylbenzophenone involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at a temperature range of 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Another method involves the use of 4-chloro-3-fluorobenzoyl chloride as a starting material, which undergoes a series of reactions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3’-fluoro-4’-methylbenzophenone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-fluoro-4’-methylbenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenones, while oxidation reactions may produce corresponding ketones.

Scientific Research Applications

4-Chloro-3’-fluoro-4’-methylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-fluorobenzophenone: Similar in structure but lacks the methyl group.

    4-Chloro-3-methylbenzophenone: Similar but lacks the fluorine atom.

    4-Fluoro-4’-methylbenzophenone: Similar but lacks the chlorine atom.

Uniqueness

4-Chloro-3’-fluoro-4’-methylbenzophenone is unique due to the presence of both chlorine and fluorine atoms along with a methyl group, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-chlorophenyl)-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVZXLALDIFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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